molecular formula C29H31N3O2 B11057620 4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11057620
M. Wt: 453.6 g/mol
InChI Key: IWXKVSSVYIGYOF-UHFFFAOYSA-N
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Description

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a phenoxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxybutyl Side Chain: This step involves the alkylation of the benzimidazole core with 4-(2-methylphenoxy)butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with 2-methylphenyl isocyanate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole or pyrrolidinone derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole itself, and its various substituted derivatives.

    Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone ring, such as N-phenylpyrrolidinone.

    Phenoxybutyl Derivatives: Compounds with a phenoxybutyl side chain, such as 4-(2-methylphenoxy)butylamine.

Uniqueness

4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-21-11-3-6-14-25(21)32-20-23(19-28(32)33)29-30-24-13-5-7-15-26(24)31(29)17-9-10-18-34-27-16-8-4-12-22(27)2/h3-8,11-16,23H,9-10,17-20H2,1-2H3

InChI Key

IWXKVSSVYIGYOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5C

Origin of Product

United States

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